Dimethyl (diazomethyl)phosphonate

Catalog No.
S782489
CAS No.
27491-70-9
M.F
C3H7N2O3P
M. Wt
150.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (diazomethyl)phosphonate

CAS Number

27491-70-9

Product Name

Dimethyl (diazomethyl)phosphonate

IUPAC Name

diazo(dimethoxyphosphoryl)methane

Molecular Formula

C3H7N2O3P

Molecular Weight

150.07 g/mol

InChI

InChI=1S/C3H7N2O3P/c1-7-9(6,8-2)3-5-4/h3H,1-2H3

InChI Key

QUZMIAJIRIZFQN-UHFFFAOYSA-N

SMILES

COP(=O)(C=[N+]=[N-])OC

Synonyms

P-(Diazomethyl)phosphonic Acid Dimethyl Ester; Dimethylphosphonodiazomethane; NSC 294729; Seyferth-Gilbert Reagent;

Canonical SMILES

COP(=O)(C=[N+]=[N-])OC

Synthesis of Alkynes:

DMP serves as a valuable precursor for the synthesis of alkynes, which are crucial building blocks in various organic molecules. Through a process called the Horner-Wadsworth-Emmons (HWE) reaction, DMP reacts with carbonyl compounds (aldehydes and ketones) to form a variety of substituted alkynes. This reaction offers several advantages, including:

  • Mild reaction conditions: The HWE reaction proceeds under relatively mild temperatures, minimizing the risk of side reactions and degradation of sensitive molecules [].
  • Functional group compatibility: DMP tolerates a wide range of functional groups, making it applicable to the synthesis of diverse alkynes [].
  • High yields: The HWE reaction typically produces high yields of the desired alkynes, minimizing reaction waste [].

Synthesis of Heterocyclic Compounds:

DMP demonstrates its versatility in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. It participates in cycloaddition reactions with various dipolarophiles (compounds attracted to dipoles) to form five-membered heterocycles such as pyrazoles, triazoles, and oxazoles []. These heterocycles are vital components in many drugs, natural products, and functional materials [].

Other Applications:

DMP finds potential applications in other areas of scientific research, including:

  • Diazo transfer reactions: DMP can act as a diazo transfer agent, introducing the diazomethyl group (-CHN₂) onto various substrates [].
  • Bioconjugation: DMP may be explored for bioconjugation reactions, linking molecules of biological interest [].

Dimethyl (diazomethyl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a phosphonate group and diazo functionality. Its chemical formula is C5H10N2O3P\text{C}_5\text{H}_{10}\text{N}_2\text{O}_3\text{P}. This compound is often utilized as a reagent in organic synthesis, particularly in the Seyferth–Gilbert homologation reaction, which allows for the transformation of carbonyl compounds into alkynes.

DMDP is a hazardous compound due to the presence of the diazomethyl group. Key safety concerns include:

  • Toxicity: Limited data exists, but diazomethyl compounds are generally considered toxic [].
  • Explosivity: Diazomethyl compounds can be explosive under certain conditions, requiring proper handling and storage [].

  • Seyferth–Gilbert Homologation: This reaction involves the base-promoted reaction of dimethyl (diazomethyl)phosphonate with aldehydes or aryl ketones to yield substituted alkynes. The mechanism includes the formation of an oxaphosphetane intermediate, followed by elimination of nitrogen gas to produce a vinyl carbene that rearranges to form the alkyne .
  • Bestmann Modification: An alternative method involves using dimethyl 1-diazo-2-oxopropylphosphonate, allowing for milder conditions and compatibility with sensitive substrates .
  • Elimination Reactions: The compound can undergo elimination reactions resulting in the formation of alkylidenecarbenes, which can further react to form various organic compounds .

Research indicates that dimethyl (diazomethyl)phosphonate exhibits biological activity, particularly as a selective agonist for retinoic acid receptor-related orphan receptor-γ. This receptor plays a significant role in regulating immune responses and has potential applications in cancer treatment .

Several synthesis methods for dimethyl (diazomethyl)phosphonate have been documented:

  • Direct Synthesis: The compound can be synthesized through diazo transfer reactions involving phosphonates.
  • Modification of Existing Compounds: The Bestmann modification allows for the generation of the necessary carbanion from dimethyl 1-diazo-2-oxopropylphosphonate under milder conditions, making it suitable for sensitive substrates .
  • Reactions with Dioxiranes: Dimethyl diazomethylphosphonate can also be prepared through its reaction with dimethyl dioxirane, yielding various derivatives .

Dimethyl (diazomethyl)phosphonate finds applications in:

  • Organic Synthesis: It is primarily used as a reagent for synthesizing alkynes from carbonyl compounds.
  • Pharmaceutical Development: Its biological activity as a receptor agonist suggests potential therapeutic applications, particularly in oncology .
  • Chemical Research: It serves as an intermediate in various chemical transformations and studies.

Interaction studies involving dimethyl (diazomethyl)phosphonate focus on its reactivity with different substrates under various conditions. These studies have demonstrated its effectiveness in transforming aldehydes and ketones into alkynes, highlighting its utility in synthetic organic chemistry. Additionally, research into its biological interactions has revealed its potential role in modulating receptor activity within biological systems .

Dimethyl (diazomethyl)phosphonate shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Dimethyl PhosphonatePhosphonateCommonly used as a building block in organic synthesis.
Dimethyl 1-Diazo-2-oxopropylphosphonateDiazo-phosphonateUsed in Bestmann modification for milder reactions.
Diethyl PhosphonoacetatePhosphate esterUtilized in similar reactions but less reactive than dimethyl derivatives.
Ethyl DiazoacetateDiazo compoundOften used for generating carbenes but lacks phosphonate functionality.

Uniqueness of Dimethyl (Diazomethyl)Phosphonate: Its dual functionality as both a diazo and phosphonate compound makes it particularly versatile for synthetic applications, enabling specific transformations that may not be achievable with other similar compounds.

Traditional Seyferth–Gilbert Reagent Synthesis

The classical synthesis of DMDP involves the diazo transfer reaction between dimethyl 2-oxopropylphosphonate and tosyl azide (TsN₃) under strongly basic conditions. The procedure, first reported by Seyferth and Gilbert, proceeds via deprotonation of the α-carbon of dimethyl 2-oxopropylphosphonate by potassium tert-butoxide (KOtBu), followed by diazo group transfer from TsN₃. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −78°C to mitigate side reactions.

Reaction Scheme
$$
\text{Dimethyl 2-oxopropylphosphonate} + \text{TsN}3 \xrightarrow{\text{KOtBu, THF}} \text{DMDP} + \text{TsNH}2
$$

Despite its efficacy, this method requires stringent anhydrous conditions and yields DMDP in ~60–70% purity, necessitating subsequent distillation for laboratory use. The exothermic nature of the diazo transfer also poses scalability challenges.

Ohira-Bestmann Reagent Modifications

To address limitations in functional group tolerance, Ohira and Bestmann developed a modified protocol using dimethyl-1-diazo-2-oxopropylphosphonate (Ohira-Bestmann reagent). This reagent is generated in situ by treating dimethyl 2-oxopropylphosphonate with methanesulfonyl azide (MsN₃) and potassium carbonate (K₂CO₃) in methanol. The milder base (K₂CO₃ vs. KOtBu) allows compatibility with acid- or base-sensitive substrates, such as α,β-unsaturated aldehydes.

Key Advantages

  • Yield: Terminal alkynes are obtained in >85% yield.
  • Safety: Avoids handling pure DMDP, which is shock-sensitive.
  • Scalability: Adaptable to multi-gram syntheses.

Alternative Diazophosphonate Precursors

Recent work has expanded the repertoire of diazophosphonate precursors. Titanyuk et al. demonstrated that α-aryldiazophosphonates can be synthesized via diazo transfer from benzylphosphonates using TsN₃ and KOtBu. This method tolerates electron-withdrawing groups (e.g., nitro, cyano) on the aryl ring, yielding products in up to 79% yield. Additionally, sulfonyl azides (e.g., FSO₂N₃) have emerged as safer alternatives to TsN₃, reducing explosion risks during large-scale preparations.

In Situ Generation Protocols

In situ generation of DMDP bypasses isolation of the pure reagent, enhancing safety and efficiency. A notable protocol involves treating dimethyl-1-diazo-2-oxopropylphosphonate with methanol and K₂CO₃, which cleaves the acetyl group to release DMDP. This approach is integral to the Ohira-Bestmann modification and has been optimized for radiochemistry applications, where [¹⁸F]DMDP is generated from [¹⁸F]fluorobenzaldehydes.

Recent Innovation
A 2022 study reported using stable sulfonyl azides (e.g., mesyl azide) for in situ DMDP generation, achieving 90% conversion at room temperature. This method minimizes hazardous intermediate accumulation and is scalable to industrial production.

XLogP3

-0.4

UNII

WK47F6C50T

Other CAS

27491-70-9

Wikipedia

Dimethyl (diazomethyl)phosphonate

Dates

Modify: 2023-08-15
Hashimoto et al. Generation and exploitation of acyclic azomethine imines in chiral Bronsted acid catalysis. Nature Chemistry, doi: 10.1038/nchem.1096, published online 22 July 2011 http://www.nature.com/nchem

Explore Compound Types